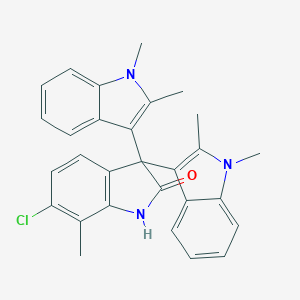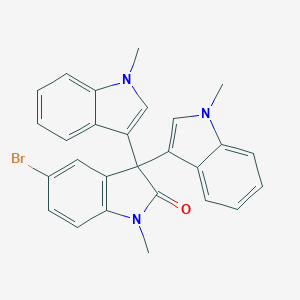![molecular formula C19H12Br2ClNO3S2 B307487 2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B307487.png)
2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazolylmethylphenyl acetate family and is commonly referred to as DBTSA.
Mecanismo De Acción
The mechanism of action of DBTSA is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the production of inflammatory cytokines in macrophages. In agriculture, DBTSA is believed to act as an inhibitor of chitin synthesis in insects, leading to their death.
Biochemical and Physiological Effects
DBTSA has been shown to have both biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway. In macrophages, it inhibits the production of inflammatory cytokines. In insects, it acts as an inhibitor of chitin synthesis, leading to their death. These effects are believed to be due to the interaction of DBTSA with specific molecular targets in the cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBTSA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also exhibits potent biological activity, making it a useful tool for studying various cellular processes. However, DBTSA has some limitations for use in lab experiments. It is highly toxic and must be handled with care. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on DBTSA. In medicine, further studies are needed to elucidate the mechanism of action of DBTSA and to optimize its anti-cancer and anti-inflammatory activity. In agriculture, DBTSA could be further studied for its potential use as a crop protection agent. In material science, DBTSA could be further studied for its potential use as a photoresist in lithography. Additionally, further studies are needed to explore the potential applications of DBTSA in other fields such as environmental science and energy.
Métodos De Síntesis
DBTSA can be synthesized through a multistep process involving the reaction of 2,6-dibromo-4-methylphenol with 2-chlorobenzyl mercaptan in the presence of sodium hydroxide. The resulting intermediate is further reacted with thiosemicarbazide and acetic anhydride to produce DBTSA. This synthesis method has been optimized to produce high yields of DBTSA with purity greater than 98%.
Aplicaciones Científicas De Investigación
DBTSA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DBTSA has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, DBTSA has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in crop protection. In material science, DBTSA has been studied for its potential use as a photoresist in lithography.
Propiedades
Fórmula molecular |
C19H12Br2ClNO3S2 |
|---|---|
Peso molecular |
561.7 g/mol |
Nombre IUPAC |
[2,6-dibromo-4-[(Z)-[2-[(2-chlorophenyl)methylsulfanyl]-5-oxo-1,3-thiazol-4-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H12Br2ClNO3S2/c1-10(24)26-17-13(20)6-11(7-14(17)21)8-16-18(25)28-19(23-16)27-9-12-4-2-3-5-15(12)22/h2-8H,9H2,1H3/b16-8- |
Clave InChI |
GLVKTZRFDASLJD-PXNMLYILSA-N |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3Cl)Br |
SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl)Br |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)

![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)


![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl benzyl ether](/img/structure/B307424.png)
![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)